6-bromo-2-methylhexan-2-ol
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Overview
Description
6-bromo-2-methylhexan-2-ol is an organic compound with the molecular formula C7H15BrO It is a brominated alcohol, characterized by the presence of a bromine atom and a hydroxyl group attached to a hexane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
6-bromo-2-methylhexan-2-ol can be synthesized through the bromination of 2-methyl-2-hexanol. The bromination process typically involves the use of bromine (Br2) or hydrogen bromide (HBr) in the presence of a catalyst or under specific reaction conditions. For example, the reaction can be carried out in an aqueous-organic two-phase system to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as those used in laboratory synthesis. The choice of solvents, catalysts, and reaction parameters would be optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-bromo-2-methylhexan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different alcohols or ethers.
Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction to remove the bromine atom, forming 2-methyl-2-hexanol.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products Formed
Substitution: Formation of 2-methyl-2-hexanol or its derivatives.
Oxidation: Formation of 2-methyl-2-hexanone or 2-methylhexanal.
Reduction: Formation of 2-methyl-2-hexanol.
Scientific Research Applications
6-bromo-2-methylhexan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Potential use in the synthesis of biologically active compounds and as a building block for pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 6-bromo-2-methylhexan-2-ol involves its reactivity due to the presence of both the bromine atom and the hydroxyl group. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxyl group can undergo oxidation or reduction. These reactions are facilitated by the molecular structure and the presence of specific functional groups .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-hexanol: Similar structure but lacks the bromine atom.
6-Bromo-1-hexanol: Similar brominated alcohol but with the bromine atom at a different position.
2-Hexanol: Similar alcohol structure but without the methyl and bromine substituents
Uniqueness
6-bromo-2-methylhexan-2-ol is unique due to the combination of the bromine atom and the hydroxyl group on a hexane backbone
Properties
Molecular Formula |
C7H15BrO |
---|---|
Molecular Weight |
195.10 g/mol |
IUPAC Name |
6-bromo-2-methylhexan-2-ol |
InChI |
InChI=1S/C7H15BrO/c1-7(2,9)5-3-4-6-8/h9H,3-6H2,1-2H3 |
InChI Key |
YDZBUQJQTJIIBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCCBr)O |
Origin of Product |
United States |
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